molecular formula C16H21F3N2O4 B11471197 Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester

Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester

Cat. No.: B11471197
M. Wt: 362.34 g/mol
InChI Key: RTRKYXIVNCQPAL-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, an ethyl ester, and a substituted phenyl ring

Preparation Methods

The synthesis of Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Formation of the ethyl ester: This can be done through esterification reactions using ethanol and an acid catalyst.

    Coupling of the amino groups: This step involves the use of coupling reagents to attach the amino groups to the phenyl ring and the propanoic acid backbone.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester or amino groups, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino groups can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester can be compared with similar compounds such as:

    Propanoic acid, 2,2-dimethyl-, ethyl ester: This compound lacks the trifluoromethyl and amino groups, making it less versatile in terms of chemical reactivity and biological activity.

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound has a similar phenyl ring but lacks the trifluoromethyl and ester groups, resulting in different chemical and biological properties.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylanilino)-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C16H21F3N2O4/c1-5-24-13(22)15(16(17,18)19,21-14(23)25-6-2)20-12-8-7-10(3)11(4)9-12/h7-9,20H,5-6H2,1-4H3,(H,21,23)

InChI Key

RTRKYXIVNCQPAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)C)C)NC(=O)OCC

Origin of Product

United States

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